Ethyl 2-{[(4-methoxyphenyl)methoxy]methyl}prop-2-enoate
Description
Ethyl 2-{[(4-methoxyphenyl)methoxy]methyl}prop-2-enoate is an α,β-unsaturated ester characterized by a prop-2-enoate backbone substituted with a [(4-methoxyphenyl)methoxy]methyl group at the β-position. This compound belongs to a class of acrylate derivatives widely utilized as intermediates in organic synthesis, particularly for constructing bioactive molecules like 2-propenoylamides and 2-propenoates . Its structure combines an electron-rich 4-methoxyphenyl moiety with an ethyl ester, which may influence its reactivity in conjugate additions or polymerization reactions.
Properties
CAS No. |
650141-65-4 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
ethyl 2-[(4-methoxyphenyl)methoxymethyl]prop-2-enoate |
InChI |
InChI=1S/C14H18O4/c1-4-18-14(15)11(2)9-17-10-12-5-7-13(16-3)8-6-12/h5-8H,2,4,9-10H2,1,3H3 |
InChI Key |
UBNVRGAPZFAEOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)COCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(4-methoxyphenyl)methoxy]methyl}prop-2-enoate typically involves the esterification of 4-methoxyphenylacetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(4-methoxyphenyl)methoxy]methyl}prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
Oxidation: 4-methoxyphenylacetic acid
Reduction: 4-methoxyphenylethanol
Substitution: Various substituted methoxyphenyl derivatives.
Scientific Research Applications
Ethyl 2-{[(4-methoxyphenyl)methoxy]methyl}prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the manufacture of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of Ethyl 2-{[(4-methoxyphenyl)methoxy]methyl}prop-2-enoate involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations: Cyano vs. Methoxy Groups
- Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate (C₁₃H₁₃NO₃): Features a cyano (-CN) group at the α-position and a 4-methoxyphenyl group at the β-position. The electron-withdrawing cyano group increases electrophilicity at the β-carbon, making it reactive toward nucleophilic additions.
- Ethyl 2-{[(4-Methoxyphenyl)methoxy]methyl}prop-2-enoate: Replaces the cyano group with a [(4-methoxyphenyl)methoxy]methyl substituent. The methoxy group donates electrons via resonance, reducing electrophilicity at the β-carbon compared to the cyano analog. This may alter its reactivity in Michael additions or polymerization processes.
Ester Chain Length and Isomerism
- 2-BUTENOIC ACID, 4-[(4-METHOXYPHENYL)METHOXY]-, ETHYL ESTER (2E) (C₁₅H₁₈O₅): Extends the ester chain to a butenoate backbone. The longer chain increases hydrophobicity and may influence melting points or solubility. The (2E) configuration ensures trans-arrangement of substituents, analogous to the target compound’s prop-2-enoate geometry .
- Ethyl 2-[(benzyloxy)methoxy]propanoate (C₁₃H₁₈O₄): Substitutes the 4-methoxyphenyl group with a benzyloxy moiety.
Aromatic Substitutions
- Ethyl 2-(4-Methoxyphenyl)-2-oxoacetate (C₁₁H₁₂O₅): Replaces the α,β-unsaturated ester with a ketone group. The oxoacetate functionality introduces electrophilic character at the carbonyl carbon, diverging from the conjugate addition reactivity of prop-2-enoates .
- Methyl 2-(4-Hydroxyphenyl)-2-oxoacetate (C₉H₈O₄): Features a hydroxyl group instead of methoxy on the phenyl ring.
Functional Group Differences
- 2-Hydroxy-N-[2-(3,4-Methoxyphenyl)ethyl]benzamide (C₁₈H₂₁NO₄): A benzamide derivative with a 4-methoxyphenethyl chain. The amide group enables hydrogen bonding, contrasting with the ester’s hydrolytic sensitivity. This compound’s melting point (96°C) reflects its crystalline stability .
Data Tables
Table 1: Structural Comparison of Key Compounds
Biological Activity
Ethyl 2-{[(4-methoxyphenyl)methoxy]methyl}prop-2-enoate is an organic compound that has garnered attention for its potential biological activities. This article explores its various biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its ester functional group and a methoxy-substituted phenyl ring. The molecular formula is , and it exhibits properties typical of esters, including volatility and solubility in organic solvents.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound possess significant antimicrobial properties. For instance, studies have demonstrated that related esters can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl 4-methoxycinnamate | E. coli | 1.12 μM |
| This compound | Staphylococcus aureus | Not yet established |
2. Anti-inflammatory Properties
This compound has been studied for its anti-inflammatory effects. Similar compounds have shown effectiveness in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. For example, ethyl p-methoxycinnamate demonstrated IC50 values of 1.12 μM for COX-1 and 0.83 μM for COX-2 .
3. Anticancer Activity
Emerging research suggests that this compound could exhibit anticancer properties. Compounds with similar structures have been reported to induce apoptosis in cancer cells, inhibit proliferation, and reduce metastasis . The exact mechanisms remain under investigation, but they may involve the modulation of signaling pathways associated with cell cycle regulation.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes.
- Cell Signaling Modulation : It may alter cell signaling pathways that regulate proliferation and apoptosis.
- Direct Interaction with Cellular Targets : The ester group can undergo hydrolysis, releasing active metabolites that interact with various biological targets.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Study : A recent study investigated the antimicrobial efficacy of related compounds against resistant bacterial strains, showing promising results that warrant further exploration .
- Anti-inflammatory Research : Clinical trials are ongoing to assess the anti-inflammatory effects of methoxycinnamate derivatives, with preliminary results indicating significant reductions in inflammatory markers .
- Cancer Research : In vitro studies have demonstrated that related compounds can inhibit cancer cell growth by inducing apoptosis and inhibiting angiogenesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
